molecular formula C17H23N3OS B4391479 N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide

N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide

Cat. No. B4391479
M. Wt: 317.5 g/mol
InChI Key: WULKWZPNFKAFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-piperidinyl)acetamide, also known as S 18986, is a compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of S 18986 is not fully understood, but it is thought to act on the GABAergic system in the brain. Specifically, it has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
S 18986 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, S 18986 has been shown to increase the levels of glutathione, an antioxidant that helps protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using S 18986 in lab experiments is its specificity for the GABAergic system. This allows researchers to investigate the effects of enhancing GABA-A receptor activity without the confounding effects of other neurotransmitter systems. However, one limitation of using S 18986 is its relatively low potency compared to other GABA-A receptor modulators.

Future Directions

There are several future directions for research on S 18986. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to investigate its neuroprotective effects and its ability to improve cognitive function in animal models of these diseases. Additionally, more research is needed to fully understand the mechanism of action of S 18986 and its effects on the GABAergic system. Finally, studies are needed to investigate the potential side effects of S 18986 and its safety for use in humans.

Scientific Research Applications

S 18986 has been studied extensively in the field of neuroscience for its potential therapeutic applications. It has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, S 18986 has been shown to have anti-anxiety and antidepressant effects, making it a potential candidate for the treatment of mood disorders.

properties

IUPAC Name

N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-3-20(16(21)12-19-9-5-4-6-10-19)17-18-14-8-7-13(2)11-15(14)22-17/h7-8,11H,3-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULKWZPNFKAFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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